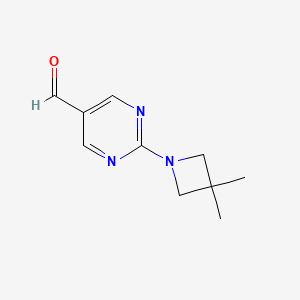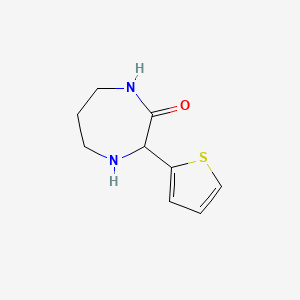
2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H13N3O It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 3,3-dimethylazetidine with pyrimidine-5-carbaldehyde under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, such as zinc chloride (ZnCl2) or other Lewis acids. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby providing therapeutic benefits. The exact molecular pathways involved can vary and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Dimethylazetidin-1-yl)pyrimidine-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.
2-(3,3-Dimethylazetidin-1-yl)pyridine-5-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(3,3-Dimethylazetidin-1-yl)pyrazine-5-carbaldehyde: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
Uniqueness
What sets 2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde apart from similar compounds is its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(3,3-dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c1-10(2)6-13(7-10)9-11-3-8(5-14)4-12-9/h3-5H,6-7H2,1-2H3 |
InChI Key |
JULBAOAIIUAUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=NC=C(C=N2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Trifluoromethyl)phenyl]azepane](/img/structure/B13172285.png)
![1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)




![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)
![Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13172335.png)


![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)

![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)

